J22352

HDAC6 inhibition enzymatic assay potency comparison

J22352 uniquely combines potent HDAC6 inhibition (IC50 4.7 nM) with PROTAC-like degradation, >2000-fold selective over Class I HDACs. Unmatched for studying HDAC6 degradation, p62 accumulation, and PD-L1 suppression in glioblastoma models. Essential for discerning degradation-dependent autophagy and immunomodulatory phenotypes not seen with standard inhibitors like Tubastatin A.

Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
Cat. No. B2407521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ22352
Molecular FormulaC24H21N3O4
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/C24H21N3O4/c28-22(25-31)19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)23(29)26(24(27)30)15-14-17-6-2-1-3-7-17/h1-13,31H,14-16H2,(H,25,28)
InChIKeyJBJIKUXUKSADFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





J22352: Potent and Highly Selective HDAC6 Inhibitor with PROTAC-Like Mechanism of Action


J22352 (CAS 2252395-44-9) is a high-selectivity inhibitor of histone deacetylase 6 (HDAC6), featuring a proteolysis-targeting chimera (PROTAC)-like property that induces targeted degradation of HDAC6 [1]. It displays an IC50 of 4.7 nM against HDAC6 in cell-free enzymatic assays and exhibits >2000-fold selectivity over class I HDACs (HDAC1, HDAC2, HDAC3), with negligible activity against HDAC8 . Beyond enzyme inhibition, J22352 promotes ubiquitination and proteasomal degradation of HDAC6, leading to p62 accumulation, autophagy inhibition, and PD-L1 downregulation [2].

Why J22352 Cannot Be Interchanged with Common HDAC6 Inhibitors in Critical Research Applications


Despite sharing HDAC6 as a molecular target, J22352 is not functionally equivalent to other HDAC6 inhibitors such as Tubastatin A, Ricolinostat (ACY-1215), or Nexturastat A. J22352 uniquely combines potent enzymatic inhibition (IC50 4.7 nM) with PROTAC-like degradation capability, resulting in simultaneous p62 accumulation and proteasomal degradation of HDAC6—a dual mechanism not observed with conventional occupancy-driven inhibitors [1]. This degradation activity leads to distinct downstream effects, including PD-L1 suppression and restoration of antitumor immunity, which are not consistently reproduced by other HDAC6 inhibitors in glioblastoma models [2]. Substituting J22352 with another HDAC6 inhibitor may therefore fail to recapitulate degradation-dependent phenotypes, autophagy modulation, or immunomodulatory outcomes observed in published studies [3].

Quantitative Differential Evidence for J22352 Relative to Comparator HDAC6 Inhibitors


Enzymatic Potency Against HDAC6: J22352 IC50 4.7 nM vs. Tubastatin A IC50 15 nM

J22352 exhibits an IC50 of 4.7 nM against HDAC6 in cell-free enzymatic assays, representing approximately 3.2-fold higher potency compared to Tubastatin A, which has a reported IC50 of 15 nM under comparable assay conditions [1]. Both compounds were evaluated using isolated recombinant HDAC6 with fluorogenic peptide substrates in standard HDAC inhibition assay formats [2].

HDAC6 inhibition enzymatic assay potency comparison

HDAC6 Isoform Selectivity: J22352 >2000-fold vs. Tubastatin A ~1000-fold vs. Nexturastat A >190-fold

J22352 demonstrates >2000-fold selectivity for HDAC6 over class I HDACs (HDAC1, HDAC2, HDAC3), with minimal activity against HDAC8 . In comparison, Tubastatin A exhibits approximately 1000-fold selectivity over other HDAC isoforms except HDAC8 (57-fold) [1], while Nexturastat A shows >190-fold selectivity over other HDACs . This quantitative difference in selectivity profile reduces the likelihood of class I HDAC-mediated off-target effects with J22352.

isoform selectivity HDAC panel class I HDAC

Cell Migration Inhibition in Glioblastoma: J22352 IC50 0.21 μM in U87MG Scratch Assay

J22352 inhibits U87MG glioblastoma cell migration with an IC50 of 0.21 μM in scratch wound healing assays at 24 hours post-treatment . This functional cellular readout reflects the compound's ability to suppress HDAC6-mediated cytoskeletal dynamics and correlates with reduced tumor cell invasiveness. While direct comparator data in identical assay format are not available for other HDAC6 inhibitors in the primary literature, the PROTAC-like degradation mechanism of J22352 is reported to produce more sustained suppression of HDAC6 protein levels than reversible occupancy inhibitors [1].

glioblastoma cell migration wound healing

Antiproliferative Activity in Glioblastoma: J22352 IC50 1.56 μM in U87MG Cells

J22352 exhibits concentration-dependent antiproliferative effects against U87MG glioblastoma cells with an IC50 of 1.56 μM . This cellular potency is consistent with the compound's HDAC6 degradation activity and downstream autophagy inhibition. In contrast, Nexturastat A demonstrates a GI50 of 14.3 μM in B16 murine melanoma cells under comparable 48-hour MTS assay conditions, suggesting differential cellular sensitivity profiles across HDAC6 inhibitors .

antiproliferative glioblastoma cancer cell viability

In Vivo Tumor Growth Inhibition: J22352 10 mg/kg i.p. Suppresses Glioblastoma Xenografts

J22352 administered intraperitoneally at 10 mg/kg significantly inhibits tumor growth in a U87MG glioblastoma xenograft mouse model, accompanied by enhanced antitumor immune responses and PD-L1 suppression [1]. The compound's PROTAC-like degradation mechanism is proposed to contribute to sustained target knockdown in vivo, a feature not consistently achieved with reversible occupancy inhibitors [2]. Quantitative tumor volume reduction data are reported in the primary publication.

xenograft in vivo efficacy glioblastoma

Recommended Research Applications for J22352 Based on Quantitative Evidence


Glioblastoma Research Requiring HDAC6 Degradation and PD-L1 Modulation

J22352 is the preferred HDAC6-targeting agent for studies investigating the intersection of HDAC6 degradation, autophagy inhibition, and antitumor immunity in glioblastoma. The compound's PROTAC-like degradation mechanism reduces HDAC6 protein levels and suppresses PD-L1 immunosuppressive activity in U87MG models, outcomes not consistently achieved with conventional occupancy inhibitors [1]. Researchers should select J22352 when experimental endpoints include restoration of host antitumor immunity, autophagic cell death, or tumor microenvironment modulation in glioblastoma xenograft studies.

High-Selectivity HDAC6 Profiling with Minimal Class I HDAC Interference

For studies requiring clean HDAC6 isoform selectivity with negligible class I HDAC activity, J22352 (>2000-fold selective over HDAC1/2/3) offers superior specificity compared to Tubastatin A (~1000-fold) and Nexturastat A (>190-fold) . This property makes J22352 particularly suitable for experiments where confounding effects from class I HDAC inhibition (e.g., histone H3 hyperacetylation, cell cycle arrest) must be avoided. Researchers using HDAC6-selective chemical probes should consider J22352 when maximum isoform discrimination is required [2].

Bone Marrow Fibrosis Studies Targeting TGF-β/Smad Signaling

J22352 has demonstrated efficacy in bone marrow fibrosis (BMF) models by reducing cell viability, inducing apoptosis, and inhibiting extracellular matrix accumulation through suppression of TGF-β/Smad signaling [3]. Proteomic analysis identified 334 differentially expressed proteins following J22352 treatment, providing a comprehensive mechanistic signature for fibrosis research [4]. This application scenario is supported by recent data showing that J22352 significantly alleviates BMF in preclinical models, positioning it as a research tool for investigating HDAC6 inhibition in fibrotic diseases.

Structure-Activity Relationship Studies of Non-Hydroxamic Acid Zinc-Binding Groups

J22352 serves as a validated core scaffold for structure-activity relationship (SAR) studies exploring alternative zinc-binding groups in HDAC6 inhibitors. Recent work demonstrates that J22352 derivatives with modified zinc-binding moieties retain HDAC6 selectivity with IC50 values ranging from 11.9 nM to 865.4 nM, enabling systematic exploration of pharmacophore requirements [5]. Researchers developing non-hydroxamic acid HDAC6 inhibitors should consider J22352 as a benchmark compound for comparative potency and selectivity assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for J22352

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.